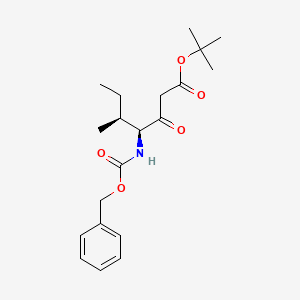

(4R,5S)-Monomethyl auristatin E intermediate-6

Description

Properties

IUPAC Name |

tert-butyl (4S,5S)-5-methyl-3-oxo-4-(phenylmethoxycarbonylamino)heptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,18H,6,12-13H2,1-5H3,(H,21,24)/t14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBDXBUWPBDVKEB-KSSFIOAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)CC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of amino groups, followed by the introduction of the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity. The scalability of these methods allows for the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium azide in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new functionalized derivatives of the original compound.

Scientific Research Applications

(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

a) tert-Butyl (S)-4-((S)-2-(((Benzyloxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanamido)-5-oxo-5-((3-(trifluoromethyl)phenyl)amino)pentanoate (63d)

- Key Differences : Incorporates a trifluoromethylphenyl group and an additional tert-butoxycarbonyl (Boc)-protected amide.

- Applications : Demonstrated 83% yield in synthesis and potent β-catenin/T-cell factor inhibition due to enhanced hydrophobic interactions from the trifluoromethyl group .

- Stereochemical Impact : The (S,S) configuration optimizes binding to protein targets, contrasting with the (4S,5S) methyl group’s role in steric hindrance reduction in the target compound .

b) Methyl 2-(((benzyloxy)carbonyl)amino)-3-(4-(tert-butyl)phenyl)propanoate (35)

- Key Differences : Replaces the tert-butyl ester with a methyl ester and introduces a 4-(tert-butyl)phenyl substituent.

- Synthesis: Achieved 38% yield via thianthrenium salt coupling, lower than the target compound’s typical yields (e.g., 42% in related Cbz-amino acid syntheses) .

- Utility : Used in benzo[b]thiophene-3-ole scaffold derivatization, emphasizing aromatic interactions absent in the target compound .

c) (3S,4S)-tert-Butyl 4-amino-3-hydroxy-5-phenylpentanoate

- Key Differences : Lacks the Cbz group and oxo functionality but includes a hydroxyl group and phenyl substituent.

- Applications : Primarily a chiral building block for β-lactam antibiotics, leveraging its hydroxyl group for hydrogen bonding .

Protecting Group Comparisons

a) Cbz vs. Fmoc Protection

- Cbz Group (Target Compound): Stable under acidic conditions but requires hydrogenolysis for deprotection, limiting use in redox-sensitive syntheses .

- Fmoc Group (e.g., tert-butyl (4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate): Labile under basic conditions, preferred for SPPS due to orthogonal deprotection strategies .

Key Research Findings

Stereochemical Influence : The (4S,5S) configuration in the target compound improves diastereoselectivity in pyrrolidine syntheses compared to (R)-configured analogues .

Stability Issues : The compound’s discontinuation contrasts with stable analogues like 63d, suggesting sensitivity to hydrolysis or storage challenges .

Functionalization Potential: The oxo group enables ketone-specific reactions (e.g., reductive amination), unlike hydroxyl- or carboxylic acid-containing analogues .

Biological Activity

(4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate, also referred to by its CAS number 135383-54-9, is a compound with potential biological activity that warrants detailed investigation. This compound is characterized by its unique structural features, which contribute to its interaction with biological systems.

Chemical Structure and Properties

The molecular formula of (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate is C22H35NO5, with a molecular weight of approximately 393.52 g/mol. The structure includes a tert-butyl group and a benzyloxycarbonyl amino group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H35NO5 |

| Molecular Weight | 393.52 g/mol |

| CAS Number | 135383-54-9 |

| Purity | ≥95% |

Biological Activity Overview

Research indicates that (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate exhibits various biological activities that could be leveraged in therapeutic applications. The following sections summarize key findings related to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. Notably, the compound's ability to inhibit cell proliferation was observed in various types of cancer cells, including breast and colon cancer lines.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate resulted in a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that it could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Research Findings:

A study published in the Journal of Inflammation reported that (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate decreased nitric oxide production by macrophages stimulated with lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases.

The biological activity of (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate can be attributed to several mechanisms:

- Apoptosis Induction: Activation of caspase pathways leading to programmed cell death.

- Cytokine Modulation: Inhibition of pro-inflammatory cytokines.

- Cell Cycle Arrest: Interference with cell cycle progression in cancer cells.

Q & A

Q. What are the optimal synthetic routes for preparing (4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-5-methyl-3-oxoheptanoate, and how can stereochemical integrity be maintained?

The synthesis typically involves multi-step protection-deprotection strategies. A common approach uses Fmoc (fluorenylmethyloxycarbonyl) or benzyloxycarbonyl (Cbz) groups to protect the amino functionality during coupling reactions . For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., Evans oxazolidinones) are employed. Post-synthesis, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) is recommended to confirm enantiomeric excess (>98% purity). Reaction conditions (e.g., low temperatures for kinetic control) and coupling agents like HATU or DCC are critical to minimize racemization .

Q. What purification techniques are most effective for isolating this compound, particularly when dealing with diastereomeric byproducts?

Flash chromatography using a gradient of ethyl acetate/hexane (10–40%) on silica gel is standard for initial purification. For challenging separations, preparative HPLC with a C18 column and isocratic elution (acetonitrile/water + 0.1% TFA) resolves diastereomers. Analytical data (e.g., LC-MS with m/z 435.2 [M+H]+) should align with theoretical values . Recrystallization from tert-butyl methyl ether (TBME) at −20°C further enhances purity (>99% by NMR) .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Stability studies should include:

- Thermal stability : Accelerated degradation tests at 40°C/75% RH over 4 weeks, monitored via HPLC.

- Light sensitivity : Exposure to UV (320–400 nm) for 48 hours, with degradation quantified by LC-MS.

- Hydrolytic stability : Incubation in pH 3–9 buffers at 37°C, tracking ester hydrolysis by ¹H NMR (disappearance of δ 1.4 ppm tert-butyl signal).

Store under inert gas (N₂) at −20°C in amber vials to prevent oxidation and photodegradation .

Advanced Research Questions

Q. How can unexpected reaction outcomes (e.g., keto-enol tautomerization or retro-aldol reactions) be mitigated during synthesis?

Unexpected tautomerization of the 3-oxo group can be minimized by avoiding protic solvents (e.g., methanol) and using aprotic solvents like DMF or THF. For retro-aldol reactions, steric hindrance via tert-butyl groups stabilizes the β-keto ester moiety. If observed, employ low-temperature (−78°C) quenching with anhydrous HCl in dioxane. LC-MS and 2D NMR (e.g., HSQC, HMBC) are critical to identify byproducts and adjust reaction stoichiometry .

Q. What computational methods are suitable for predicting the compound’s reactivity in novel reaction environments?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level models transition states for stereoselective steps. Molecular Dynamics (MD) simulations (AMBER or GROMACS) predict solvation effects on tautomerization. For binding studies (e.g., enzyme inhibition), molecular docking (AutoDock Vina) with a 5 Å active site grid identifies potential interactions. Validate predictions with experimental kinetics (e.g., stopped-flow spectroscopy) .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., conflicting NOE correlations in NMR)?

Contradictions often arise from dynamic processes (e.g., rotameric equilibria). Solutions include:

Q. What methodologies are recommended for studying the compound’s environmental persistence and biodegradation pathways?

Follow OECD 301F (Ready Biodegradability Test) in activated sludge, monitoring via LC-MS for metabolites (e.g., tert-butyl alcohol, benzylamine). For photodegradation, simulate sunlight with a xenon arc lamp (ISO 11348-2) and analyze by GC-MS. Ecotoxicity assays (Daphnia magna, EC₅₀) assess acute aquatic toxicity. Report half-life (t₁/₂) under OECD 308 guidelines .

Methodological Notes

- Stereochemical Analysis : Use Mosher’s ester derivatization to confirm absolute configuration .

- Data Reproducibility : Pre-treat silica gel with 1% triethylamine to avoid acid-catalyzed degradation during chromatography .

- Contaminant Identification : High-resolution MS (HRMS, Q-TOF) with ±2 ppm accuracy distinguishes isobaric impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.